3-Bromo-8-chloroimidazo[1,2-a]pyridine

Medicinal Chemistry Lipophilicity Building Block

Researchers require dual reactive sites for library synthesis but often settle for regioisomers with mismatched electronic profiles. This dihalogenated imidazo[1,2-a]pyridine delivers two orthogonal handles (3-Br, 8-Cl) for sequential Suzuki then SNAr functionalization. - 98% purity - ideal for automated parallel synthesis and reproducible screening - logP 3.4 - optimized for CNS-penetrant kinase inhibitor design - Immediate substitution invalidates the synthetic route; use the exact 3,8-pattern

Molecular Formula C7H4BrClN2
Molecular Weight 231.477
CAS No. 1263058-56-5
Cat. No. B595637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-chloroimidazo[1,2-a]pyridine
CAS1263058-56-5
Molecular FormulaC7H4BrClN2
Molecular Weight231.477
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H
InChIKeyCSASTWOEKKASPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-8-chloroimidazo[1,2-a]pyridine Procurement Guide


3-Bromo-8-chloroimidazo[1,2-a]pyridine (CAS 1263058-56-5), a dihalogenated imidazo[1,2-a]pyridine scaffold, is a research chemical building block . It possesses a bromine atom at the 3-position and a chlorine atom at the 8-position, which offers two orthogonal cross-coupling handles for sequential derivatization. Its computed logP is 3.4, and it has a molecular weight of 231.48 g/mol [1].

Building Block Dihalogenated Scaffold
Derivatization Logic Two Orthogonal Handles
Method Fit Sequential Cross-Coupling

Why 3-Bromo-8-chloroimidazo[1,2-a]pyridine Cannot Be Replaced


In-class analogs such as 3-bromoimidazo[1,2-a]pyridine or 8-chloroimidazo[1,2-a]pyridine lack a second halogen handle for sequential functionalization. The alternative 6-bromo-8-chloro regioisomer (CAS 474708-88-8) places the bromine at a less reactive C-6 position, leading to different electronic profiles and coupling kinetics . Any substitution thus directly eliminates the unique synthetic pathway enabled by the 3-bromo/8-chloro pattern, making generic interchange chemically invalid for multi-step molecular assembly.

Target Scaffold 3-Bromo / 8-Chloro Substitution
Generic Analog Risk 6-Bromo regioisomer may shift electronic profile and coupling kinetics
Synthetic Logic Two sequential, orthogonal cross-coupling steps
Mono-Halogenated Analog Risk Single handle prevents multi-step molecular assembly
Substitution may eliminate unique synthetic pathway; regioisomer-specific reactivity requires validation.

3-Bromo-8-chloroimidazo[1,2-a]pyridine: Quantitative Evidence vs. Analogs


Regioisomer LogP Comparison

The XLogP3 value, a critical parameter for central nervous system multiparameter optimization (CNS MPO) scoring, differs across regioisomers. 3-Bromo-8-chloroimidazo[1,2-a]pyridine has a computed logP of 3.4, compared to 2.3 for the 3-bromo-only analog and 2.8 for the 8-chloro-only analog. The 6-bromo-8-chloro regioisomer has a logP of 3.2. These differences are directly relevant when selecting building blocks for property-guided synthesis [1].

Lipophilicity Comparison
Class-level inference
XLogP3 = 3.4
ΔlogP +1.1 vs 3-bromo-only
Supports property-guided synthesis selection; higher logP may influence CNS penetration models.
Computed by XLogP3 3.0; review for specific project property criteria.
Medicinal Chemistry Lipophilicity Building Block

TPSA and Oral Bioavailability

The target compound and its regioisomers share an identical TPSA of 17.3 Ų, as the halogen substituents do not alter the core heterocycle's polar surface area. This remains constant across 3-bromo, 8-chloro, and 6-bromo-8-chloro variants [1]. TPSA alone cannot differentiate procurement between dihalogenated regioisomers; the synthetic rationale (regiochemical accessibility) becomes the sole differentiator.

TPSA Equivalence
Supporting evidence
TPSA = 17.3 Ų
ΔTPSA 0 across regioisomers
Procurement decision shifts to synthetic compatibility; TPSA does not differentiate regioisomers.
Computed by Cactvs 3.4.8.18; oral bioavailability predictions alone are non-selective here.
Drug-likeness Oral Bioavailability ADME

3-Bromo Regioselectivity in Cross-Coupling

Palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines has been shown to proceed exclusively at the 3-position when a bromine is present, even with a chloro substituent elsewhere on the ring. This regioselective reactivity is demonstrated in synthetic studies where 3-bromo derivatives are selectively coupled, leaving the 8-chloro intact for subsequent functionalization . In contrast, the 6-bromo-8-chloro regioisomer requires different conditions and frequently shows lower conversion (typically 40-60% vs 70-95% for 3-bromo substrates under identical Suzuki conditions) [1].

3-Bromo Regioselectivity
Class-level inference
C-3 Coupling Yield Profile
~30–45 pp yield advantage over C-6
Higher synthetic success rate reported for 3-bromo substrates in Pd-catalyzed cross-coupling.
Microwave-assisted Suzuki conditions; yields are class-level, may vary by specific substrate.
Cross-Coupling Regioselectivity Suzuki-Miyaura

Supplier Purity: 3-Bromo-8-chloro vs. 6-Bromo-8-chloro

A tangible procurement differentiator is the commercially available purity. The target compound is routinely available at 98% purity (Chemscene, Leyan), whereas the 6-bromo-8-chloro regioisomer is typically listed at 95% (AKSci) or requires custom synthesis . This 3-percentage-point purity gap can significantly impact downstream application reproducibility and final product yield for sensitive medicinal chemistry workflows.

Supplier Purity Differential
Data to verify
98% vs 95% Purity
3% absolute difference
Reported higher purity may reduce downstream purification needs; verify vendor COA.
Supplier-specified values; cross-check analytical methods for lot-specific confirmation.
Purity Procurement Specification Quality Control

3-Bromo-8-chloroimidazo[1,2-a]pyridine Application Scenarios


Sequential Diversification for CNS Kinase Inhibitors

Based on its high computed logP (3.4) and the established 3-bromo regioselectivity in cross-coupling, this building block is best applied in library synthesis for CNS-penetrant kinase inhibitors. The 3-bromo handle is utilized first in a Suzuki reaction to introduce a key aryl group, followed by nucleophilic aromatic substitution at the 8-chloro position to install an amine, enabling rapid exploration of central nervous system chemical space [1].

Property-Guided FBDD Fragment Elaboration

The dual halogenation pattern offers a calculated logP of 3.4, which sits near the upper limit of CNS MPO desirability. Fragment-based drug discovery campaigns targeting protein-protein interactions where lipophilicity is a driver can employ this scaffold for property-guided elaboration, confident that the 3-bromo position provides predictable, high-yield coupling outcomes [1].

Parallel Synthesis with High-Purity Building Block

The availability of 3-Bromo-8-chloroimidazo[1,2-a]pyridine at 98% purity, as opposed to the typical 95% for regioisomeric analogs, makes it the preferred starting material for automated parallel synthesis platforms where consistent impurity profiles are critical for downstream biological screening reproducibility [1].

Application
Selection Property
Validation Focus
Sequential Diversification
3-Bromo Regioselectivity and 8-Chloro Orthogonality
Cross-coupling order and amine introduction efficiency
Property-Guided Library Synthesis
Computed logP for CNS MPO Desirability
Lipophilicity-driven fragment elaboration and target engagement
Automated Parallel Synthesis
High Purity Specification (98%)
Impurity profile consistency and screening reproducibility
For research use only; not for human or veterinary use. Scaffold fit and regiochemical reactivity should be verified under specific project conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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